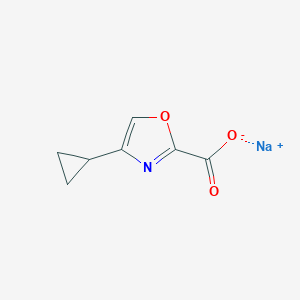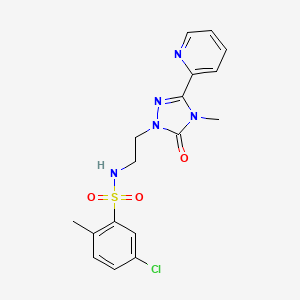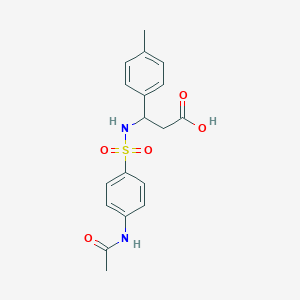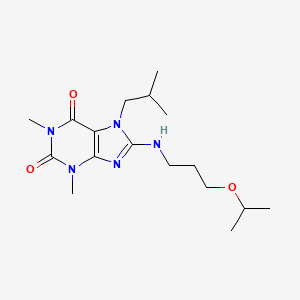![molecular formula C17H14FN3O2S B2681829 2-ethylsulfanyl-N-[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]benzamide CAS No. 898433-75-5](/img/structure/B2681829.png)
2-ethylsulfanyl-N-[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
“2-ethylsulfanyl-N-[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]benzamide” is a compound that contains an oxadiazole ring . Oxadiazole is a heterocyclic five-membered ring that possesses two carbons, one oxygen atom, two nitrogen atoms, and two double bonds . This compound is not intended for human or veterinary use and is available for research use only.
Synthesis Analysis
The synthesis of oxadiazole derivatives involves the replacement of two methylene groups with two nitrogen atoms . The mechanism for the formation of 2,5-disubstituted 1,3,4-oxadiazole involves the presence of a lone pair of electrons on the nitrogen atom of acid hydrazide attacking the carbonyl carbon atom of carboxylic acid, which eliminates a water molecule to form a hydrazide derivative .Scientific Research Applications
Crystal Structure and Biological Studies
The study of derivatives related to 2-ethylsulfanyl-N-[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]benzamide has revealed significant insights into their crystal structures and potential biological applications. These compounds have been synthesized and characterized, showing intermolecular hydrogen bonds in their crystal structures. Hirshfeld surfaces computational method has quantified the intercontacts, indicating a major contribution of H…H intercontact. Furthermore, in vitro biological activities against Staphylococcus aureus have been explored, showing good antibacterial and potent antioxidant activities for specific derivatives (Subbulakshmi N. Karanth et al., 2019).
Anticancer Evaluation
Another research direction involves the design and synthesis of N-substituted benzamides with a focus on anticancer activity. A series of substituted compounds were evaluated against four cancer cell lines, demonstrating moderate to excellent anticancer activity. This highlights the potential therapeutic applications of these compounds in oncology (B. Ravinaik et al., 2021).
Catalyst- and Solvent-Free Synthesis
Innovative synthetic approaches for related compounds have been developed, including a catalyst- and solvent-free synthesis through microwave-assisted Fries rearrangement. This method offers an efficient and environmentally friendly pathway for the synthesis of these compounds, underscoring their versatility and potential in synthetic chemistry (R. Moreno-Fuquen et al., 2019).
Corrosion Inhibition Properties
The effects of substitution and temperature on the corrosion inhibition properties of related 1,3,4-oxadiazole derivatives have been studied. These compounds have shown to form protective layers on mild steel surfaces in acidic environments, offering insights into their applications in materials science and engineering (P. Ammal et al., 2018).
properties
IUPAC Name |
2-ethylsulfanyl-N-[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14FN3O2S/c1-2-24-14-6-4-3-5-13(14)15(22)19-17-21-20-16(23-17)11-7-9-12(18)10-8-11/h3-10H,2H2,1H3,(H,19,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SCDWPLOQEFLPKF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=CC=CC=C1C(=O)NC2=NN=C(O2)C3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14FN3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-ethylsulfanyl-N-[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]benzamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-{5-[(4-chlorophenoxy)methyl]furan-2-yl}-5-{[3-(1H-imidazol-1-yl)propyl]amino}-1,3-oxazole-4-carbonitrile](/img/structure/B2681749.png)
![3-Methyl-5-[(2-pyrazin-2-yl-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl)sulfonyl]-1,3-benzoxazol-2-one](/img/structure/B2681751.png)

![5-[1-(9H-Fluoren-9-ylmethoxycarbonyl)pyrrolidin-2-yl]-2H-triazole-4-carboxylic acid](/img/structure/B2681753.png)


![1,3-dimethyl-N-[4-(trifluoromethyl)phenyl]pyrazole-4-carboxamide](/img/structure/B2681759.png)

![ethyl 2-(2-(2-(3,4-dimethoxyphenyl)-4-oxo-3,4-dihydrobenzo[b][1,4]thiazepin-5(2H)-yl)acetamido)acetate](/img/structure/B2681764.png)
![N-[5-(2-furanyl)-1,3,4-oxadiazol-2-yl]-4-[(2-methyl-1-piperidinyl)sulfonyl]benzamide](/img/structure/B2681765.png)

![2-[(8,9-dimethoxy-2-methyl[1,2,4]triazolo[1,5-c]quinazolin-5-yl)thio]-N-(2-furylmethyl)butanamide](/img/structure/B2681768.png)
![2-[1-({[(Tert-butoxy)carbonyl]amino}methyl)cyclopropyl]acetic acid](/img/structure/B2681769.png)